REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:12])=[CH:7][CH:8]=2)[N:3]=1.[NH3:13].CO>>[Cl:12][C:6]1[CH:5]=[C:4]2[C:9]([N:10]=[CH:11][C:2]([NH2:13])=[N:3]2)=[CH:8][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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ClC1=NC2=CC(=CC=C2N=C1)Cl
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Name
|
|
Quantity
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400 mL
|
Type
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reactant
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Smiles
|
N.CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture is then evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
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After phase separation
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Type
|
WASH
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Details
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the organic phase is then washed with 250 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CUSTOM
|
Details
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the solvent is removed under membrane pump vacuum
|
Type
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CUSTOM
|
Details
|
The residue obtained
|
Type
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CUSTOM
|
Details
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is purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1:5; silica gel: 200-300 mesh), which
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C2N=CC(=NC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |